Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a compound that has a similar structure . It has a CAS Number of 957062-72-5 and a molecular weight of 263.1 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has been synthesized from Bis(pinacolato)diboron and Methyl 4-aminobenzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is C13H18BNO4 . For a more detailed structure, further analysis or experimental data would be required.
Physical And Chemical Properties Analysis
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a melting point of 77-81 °C and a density of 1.08±0.1 g/cm3 . It appears as a white crystalline powder .
Scientific Research Applications
Synthesis and Crystal Structure
A significant application is in the synthesis and crystallographic analysis of boric acid ester intermediates. Huang et al. (2021) demonstrated the synthesis of compounds through a three-step substitution reaction, with the structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were compared with X-ray diffraction values, revealing the molecular electrostatic potential and some physicochemical properties of the compounds. This indicates a comprehensive approach to understanding the molecular structure and properties of such compounds (Huang et al., 2021).
Luminescent Properties
In the realm of material science, Cheon et al. (2005) explored the synthesis of fluorene copolymers bearing DCM pendants, utilizing a compound similar to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate in the polymerization process. This research highlights the application of such compounds in creating materials with potential optoelectronic applications, showcasing their luminescent properties and suitability for use in advanced electronic devices (Cheon et al., 2005).
Electropolymerization and Electrochromic Devices
Further, Schneider et al. (2017) investigated the electropolymerization and electrocopolymerization with pyrrole, using derivatives for the improvement of poly(pyrrole) layers in electrochromic devices. This study provides insight into the modification of electronic properties through copolymerization, enhancing the performance of electrochromic devices, which are crucial for display technologies and smart windows (Schneider et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO6S/c1-13-7-9-15(10-8-13)28(23,24)21-12-14(11-16(21)17(22)25-6)20-26-18(2,3)19(4,5)27-20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXFVPRHBSWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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